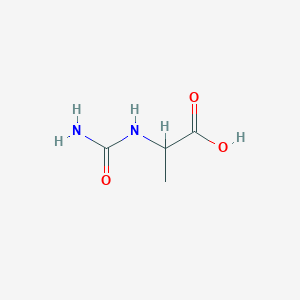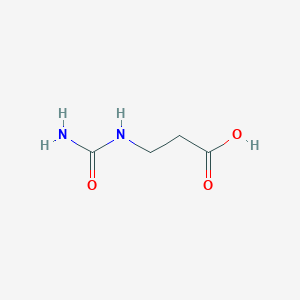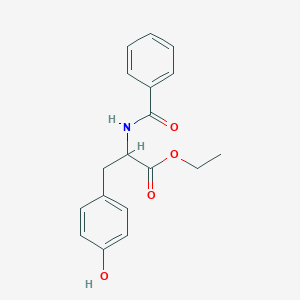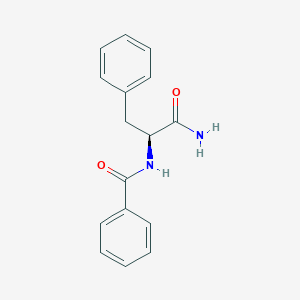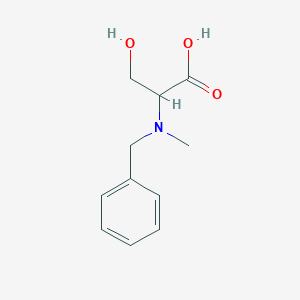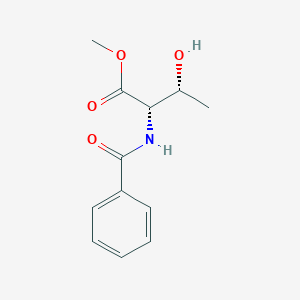
N-Benzoyl-L-threonine methyl ester
Vue d'ensemble
Description
“N-Benzoyl-L-threonine methyl ester” is a chemical compound with the linear formula CH3CH(OH)CH(NHCOC6H5)CO2CH3 . It has a molecular weight of 237.25 and is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of “N-Benzoyl-L-threonine methyl ester” is represented by the SMILES stringCOC(=O)C@@Hc1ccccc1)C@@HO . This indicates the presence of a methyl ester group (CO2CH3), a benzoyl group (NHCOC6H5), and a threonine group (CH3CH(OH)CH). Physical And Chemical Properties Analysis
“N-Benzoyl-L-threonine methyl ester” has an optical activity of [α]21/D +23°, c = 5 in ethanol . Its melting point is between 97-99 °C .Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Transformations
N-Benzoyl-L-threonine methyl ester plays a significant role in the field of asymmetric synthesis. One of the key applications is in the crystallization-induced dynamic resolution of α-bromo arylacetates, facilitating the asymmetric preparation of these compounds with high diastereomeric ratios. This method is effective in producing α-thio and α-oxy arylacetates and has been further developed for the synthesis of enantioenriched compounds like 2-phenylthio-2-arylethanols and 1,4-benzoxazin-3-ones (Park et al., 2014).
Synthesis of Glycodipeptides and Carbohydrate Derivatives
N-Benzoyl-L-threonine methyl ester is used in the synthesis of various carbohydrate derivatives. This includes the synthesis of methyl esters of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine, -L-threonine, and -L-cysteine. These compounds are crucial in studying the structure and conformation of sugar residues in carbohydrate chemistry (Liberek & Smiatacz, 2000).
Polymerization and Material Science
In material science, N-Benzoyl-L-threonine methyl ester contributes to the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. These processes are essential for developing new polymers with specific physical properties and potential applications in biodegradable materials and drug delivery systems (Sanda et al., 2001).
Oxidation and Chemical Reaction Studies
Studies on the oxidation of benzyloxycarbonyl threonine and serine methyl esters have shown that they can be converted to the same N-protected methyl oxamate, demonstrating the versatility of these compounds in various chemical reactions (Stachulski, 1982).
Enzyme Research
N-Benzoyl-L-threonine methyl ester is also utilized in enzyme research. For instance, an enzyme from snake venom that catalyzes the hydrolysis of N-benzoyl-L-arginine ethyl ester and p-toluenesulfonyl-L-arginine methyl ester has been characterized, highlighting the compound's significance in biochemical studies (Toom et al., 1970).
Propriétés
IUPAC Name |
methyl (2S,3R)-2-benzamido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352948 | |
| Record name | N-Benzoyl-L-threonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-threonine methyl ester | |
CAS RN |
79893-89-3 | |
| Record name | N-Benzoyl-L-threonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

